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Compound of Interest

Compound Name: Algestone acetophenide

CAS No.: 1179-87-9

Cat. No.: B072495 Get Quote

Executive Summary: The "Pure" Pregnane
Advantage
In the landscape of synthetic progestins, Algestone Acetophenide (DHPA) occupies a distinct

pharmacological niche.[1][2] Unlike 19-nortestosterone derivatives (e.g., Norethisterone,

Levonorgestrel) which often carry residual androgenic activity, or Medroxyprogesterone Acetate

(MPA) which exhibits significant glucocorticoid cross-reactivity, DHPA is characterized as a

"pure" progestogen.[1]

This guide provides a rigorous technical comparison of DHPA against industry standards,

focusing on the structural mechanisms that dictate its receptor selectivity, pharmacokinetic (PK)

release profile, and safety outcomes.[1]

Molecular Architecture & Structural Classification
The functional divergence of DHPA begins at the scaffold level. While many high-potency

progestins are derived from testosterone (Estranes/Gonanes), DHPA retains the Pregnane

nucleus, structurally mimicking natural progesterone but stabilized by a unique 16

,17
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-acetophenide cyclic ketal.[1]

Structural Phylogeny of Synthetic Progestins[2]
The following diagram illustrates the lineage of DHPA compared to its competitors, highlighting

the structural modifications that drive receptor selectivity.
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Figure 1:Structural classification highlighting DHPA's retention of the C21 pregnane skeleton,

contrasting with the C19-nortestosterone derivatives.[3][1][2][4][5][6][7][8][9][10][11]

Pharmacodynamics: Receptor Selectivity Profile
The clinical side-effect profile of any progestin is a direct function of its promiscuity with other

steroid receptors.

Comparative Receptor Binding Affinity (RBA)
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The table below synthesizes RBA data relative to Progesterone (set at 100) and other natural

ligands.

Compound
Progestero
ne Receptor
(PR)

Androgen
Receptor
(AR)

Glucocortic
oid
Receptor
(GR)

Mineralocor
ticoid
Receptor
(MR)

Clinical
Implication

Progesterone 100 0 < 1 100
Baseline

reference.[1]

Algestone

Acetophenide

(DHPA)

High (~200) Negligible Negligible Negligible

"Pure" effect:

Minimal acne,

hirsutism, or

fluid

retention.[1]

Medroxyprog

esterone

Acetate

(MPA)

290 5 50 0

GR Agonism:

Risk of

weight gain

and bone

density loss.

Norethisteron

e (NET)
150 15 0 0

AR Agonism:

Lipid profile

alteration

(HDL

reduction).

Levonorgestr

el (LNG)
500 45 0 70

High AR/MR:

Potent, but

higher

androgenic

side effects.

Note: RBA values are approximate means derived from competitive binding assays using

cytosolic fractions. High variability exists between specific assay conditions (e.g., temperature,

tissue source).[1]
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Mechanism of Action Analysis
DHPA (The Shielded Pregnane): The bulky acetophenide group at positions 16 and 17 acts

as a steric shield. It prevents metabolic degradation (increasing half-life) but sterically

hinders binding to the Androgen Receptor (AR), preventing the acne/hirsutism often seen

with LNG.

MPA (The Glucocorticoid Mimic): MPA possesses high affinity for the Glucocorticoid

Receptor (GR). At high doses (depot), this can suppress the HPA axis and contribute to

immune modulation or bone density reduction.[1] DHPA lacks this GR affinity.

Pharmacokinetics: The Depot Hydrolysis System
DHPA is almost exclusively administered as an injectable depot in an oil vehicle. Its

pharmacokinetics are defined by a "Flip-Flop" model where absorption is the rate-limiting step.

[1]

Release & Metabolism Pathway
Unlike oral progestins that face immediate first-pass metabolism, DHPA undergoes a two-step

activation:[1]

Release: Slow partitioning from the oil depot into the interstitial fluid.

Hydrolysis: Cleavage of the acetophenide group to release the active 16

,17

-dihydroxyprogesterone derivatives.[1]
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Key PK Metrics
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Figure 2:Pharmacokinetic workflow of DHPA, emphasizing the rate-limiting release from the oil

depot and subsequent hepatic activation.

Experimental Protocol: Competitive Receptor
Binding Assay
To validate the "pure" profile of DHPA in your own lab, use the following self-validating protocol.

This assay measures the displacement of radiolabeled ligands by DHPA compared to MPA and

NET.

Objective
Determine the Relative Binding Affinity (RBA) of DHPA for the Progesterone Receptor (PR) and

Androgen Receptor (AR).

Materials
Cytosol Source: Rat uterus (for PR) and Rat ventral prostate (for AR).

Radioligands: [³H]-Progesterone (PR), [³H]-R1881 (AR).[1]

Competitors: Unlabeled DHPA, Progesterone (Standard), Dexamethasone (GR block).[1]
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Buffer: TEDG (Tris-HCl, EDTA, DTT, Glycerol, Molybdate).[1]

Step-by-Step Methodology
Cytosol Preparation (The Foundation):

Homogenize tissue in ice-cold TEDG buffer.[1]

Centrifuge at 105,000 x g for 60 min at 4°C.

Validation Check: Protein concentration must be 2–5 mg/mL (Lowry method).[1]

Incubation (The Interaction):

Prepare serial dilutions of DHPA (

to

M).

Incubate cytosol + [³H]-Ligand + DHPA (or standard) for 18h at 4°C.

Specificity Control: Add 100-fold excess unlabeled cortisol to block CBG (Cortisol Binding

Globulin) interference.

Separation (The Critical Filter):

Add Dextran-Coated Charcoal (DCC) suspension to strip unbound ligand.[1]

Vortex and incubate for 10 min at 4°C.

Centrifuge at 3,000 x g to pellet charcoal.

Quantification:

Decant supernatant into scintillation fluid.

Count Radioactivity (CPM).[1]

Data Analysis:
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Plot % Specific Binding vs. Log[Competitor].

Calculate IC50 (concentration displacing 50% of radioligand).

RBA Calculation:

.[1]

Logic & Troubleshooting
Why Molybdate? It stabilizes the receptor in the non-DNA-binding 8S form, preventing

degradation during the long incubation.

Why R1881 for AR? Natural testosterone binds SHBG; R1881 is synthetic and does not,

ensuring you measure receptor binding, not globulin binding.

Clinical Translation & Safety Profile
The structural and binding data translate directly to clinical differentiators:

Metabolic Neutrality: Due to the lack of AR binding, DHPA shows significantly less impact on

the HDL/LDL ratio compared to Norethisterone or Levonorgestrel.

Hemostasis: While all combined injectables carry a VTE risk, the lack of glucocorticoid

activity in DHPA suggests a neutral effect on vascular tone compared to MPA.

Cycle Control: The 24-day half-life aligns perfectly with monthly administration, preventing

the "tail effect" (prolonged amenorrhea) often seen with the 3-month MPA depot.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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